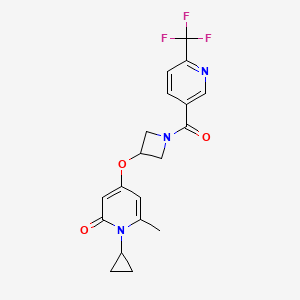

1-cyclopropyl-6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules involving cyclopropyl, azetidine, and pyridone frameworks often requires meticulous planning and execution. While specific details on the synthesis of this exact molecule are scarce, insights can be drawn from related compounds. For instance, Doll et al. (1999) describe the synthesis of a potent ligand for nicotinic acetylcholine receptors, emphasizing the role of azetidine and pyridine components in biological activity (Doll et al., 1999). Such synthetic routes typically involve multiple steps, including the construction of the azetidine ring, introduction of the cyclopropyl group, and final assembly with the pyridinone moiety, showcasing the complexity of synthesizing such molecules.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound's synthesis involves complex chemical reactions highlighting its potential for modification and application in various fields. For instance, studies on the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showcase the antidepressant and nootropic agents' potential, indicating the broader applicability of similar compounds in central nervous system (CNS) therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016). Another research on the synthesis of Acyclovir and HBG Analogues introduces methods for creating nicotinonitrile O-acyclonucleosides, underscoring the compound's flexibility for developing new therapeutic agents (Moustafa, El‐Sayed, Haikal, & El Ashry, 2011).

Biological Evaluation and Therapeutic Potential

Research on nicotinic acetylcholine receptor binding properties of azetidine derivatives, such as the study on 2-fluoro-3-[(2(S)-2-azetidinylmethoxy]pyridine, reveals its suitability for positron emission tomography (PET) imaging of nicotinic receptors, highlighting the compound's potential in diagnostic applications and CNS disorder treatments (Doll et al., 1999). Furthermore, studies on azabicyclic amino acids through stereoselective dearomatizing cyclization of N-nicotinoyl glycine derivatives contribute to the development of novel azabicyclic and azaspirocyclic lactams, which could have implications in designing new drugs with CNS activity (Arnott, Clayden, & Hamilton, 2006).

Propiedades

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-11-6-14(7-17(26)25(11)13-3-4-13)28-15-9-24(10-15)18(27)12-2-5-16(23-8-12)19(20,21)22/h2,5-8,13,15H,3-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQMDUSGIVDBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)